8-Benzylthio-N-butyl cyclic amp
CAS No.: 56583-64-3
Cat. No.: VC1881719
Molecular Formula: C21H26N5O6PS
Molecular Weight: 507.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56583-64-3 |
|---|---|
| Molecular Formula | C21H26N5O6PS |
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | (4aR,6R,7R,7aS)-6-[8-benzylsulfanyl-6-(butylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
| Standard InChI | InChI=1S/C21H26N5O6PS/c1-2-3-9-22-18-15-19(24-12-23-18)26(21(25-15)34-11-13-7-5-4-6-8-13)20-16(27)17-14(31-20)10-30-33(28,29)32-17/h4-8,12,14,16-17,20,27H,2-3,9-11H2,1H3,(H,28,29)(H,22,23,24)/t14-,16-,17-,20-/m1/s1 |
| Standard InChI Key | MICKDWYYAMYGKT-WVSUBDOOSA-N |
| Isomeric SMILES | CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O |
| SMILES | CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |
| Canonical SMILES | CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |
Introduction
Chemical Structure and Properties
Fundamental Structure and Modifications
Cyclic AMP serves as a critical second messenger in numerous cellular signaling pathways. The 8-Benzylthio-N-butyl cyclic AMP incorporates two key modifications to the base cyclic AMP molecule:
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The 8-benzylthio (8-SCH₂C₆H₅) substitution at position 8 of the adenine ring
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The N-butyl substitution at the N6 position of the purine base
These structural modifications significantly alter the compound's biochemical properties compared to unmodified cyclic AMP. The benzylthio group at position 8 enhances membrane permeability and resistance to phosphodiesterase degradation, while the N-butyl modification at position N6 further modulates protein kinase binding specificity .
Pharmacokinetic Advantages
The dual modification pattern confers several advantageous properties:
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Enhanced membrane permeability allowing increased cellular uptake
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Substantial resistance to degradation by phosphodiesterase enzymes
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Prolonged half-life in cellular environments
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Modified affinity for cAMP-dependent protein kinases
These properties make 8-Benzylthio-N-butyl cyclic AMP particularly valuable for research applications requiring sustained activation of cAMP-dependent pathways .
Physiological Effects and Mechanisms
Neurophysiological Actions
Research on related compounds indicates significant neurophysiological effects. Studies using 8-benzylthio-cAMP (8BTcAMP) and N6-n-butyl 8BTcAMP in Aplysia bag cell neurons demonstrated that these membrane-permeant and phosphodiesterase-resistant cAMP analogs induce spontaneous discharge and spike broadening in both intact bag cell clusters and isolated bag cell neurons in cell culture .
Voltage-clamp analysis revealed three primary effects of these cyclic AMP analogs (at 0.5 mM concentration) on the electrical properties of these neurons:
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The emergence of a region of negative slope resistance in steady-state current-voltage relations
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Depression of net sustained outward currents in response to depolarizing commands
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Marked reduction in the early transient potassium current (IA)
These effects appear to be mediated at least partially through depression of delayed potassium currents and A-type potassium currents. Interestingly, when outward currents were largely suppressed using high concentrations of tetraethylammonium (TEA) ions (100-460 mM), no effects of the cyclic AMP analogs were observed on peak inward currents, whether using Na+ and Ca2+ or Ba2+ as carriers of inward current .
Cardiovascular Effects
Studies on 8-substituted derivatives of cyclic AMP, including 8-benzylthio (8-SCH₂C₆H₅), demonstrate significant positive inotropic (increased contractile force) and chronotropic (increased heart rate) effects in guinea pig atrial preparations .
All 8-substituted derivatives studied produced concentration-dependent positive inotropic and chronotropic effects in concentrations ranging from 3 × 10⁻⁵ to 3 × 10⁻³ M. The positive inotropic effects typically developed slowly, reaching steady maximal levels within 40 minutes at each concentration, while the chronotropic effects developed more rapidly, achieving maximal levels within 20 minutes .
Protein Kinase A Activation
A critical mechanism underlying the physiological effects of 8-substituted cyclic AMP derivatives is the activation of protein kinase A. Studies show that several 8-substituted derivatives, including 8-SCH₂C₆H₅ (8-benzylthio), are more potent than cyclic AMP itself in activating bovine myocardial protein kinase A .
The correlation between protein kinase A activation and physiological effects varies:
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A strong correlation exists between chronotropic effects and protein kinase A activation
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The correlation between inotropic effects and protein kinase A activation is initially weaker but improves significantly after treatment with phosphodiesterase inhibitors like theophylline
This suggests that the positive inotropic effects of these compounds fundamentally depend on protein kinase A activation but may be modified by additional mechanisms in intact myocardial cells.
Comparative Potency Analysis
Relative Potency for Protein Kinase A Activation
The relative potency of 8-substituted cyclic AMP derivatives for activating protein kinase A varies substantially depending on the specific substitution. Based on available research, 8-benzylthio-cyclic AMP (8-SCH₂C₆H₅) exhibits significantly greater potency than unmodified cyclic AMP .
Table 1: Relative Potency of 8-Substituted Cyclic AMP Derivatives for Protein Kinase A Activation
| Compound | Relative Potency | Potency Compared to Unmodified cAMP |
|---|---|---|
| 8-SH cAMP | High | More potent |
| 8-SCH₂C₆H₅ cAMP (8-benzylthio) | High | More potent |
| 8-N₃ cAMP | High | More potent |
| 8-Br cAMP | High | More potent |
| 8-SCH₃ cAMP | High | More potent |
| 8-OCH₃ cAMP | Low | Less potent |
| 8-N(CH₃)₂ cAMP | Low | Less potent |
The order of potency for activation of bovine myocardial protein kinase A aligns with previous studies using bovine brain enzyme, suggesting conservation of structure-activity relationships across different tissue sources of protein kinase A .
Chronotropic and Inotropic Effects
The potency of 8-substituted cyclic AMP derivatives in producing positive chronotropic and inotropic effects varies among different compounds.
Table 2: Chronotropic and Inotropic Effects of Selected cAMP Derivatives
| Compound | Development of Effects | Maximum Chronotropic Effect | Notes |
|---|---|---|---|
| 8-N₃ cAMP | Faster | ~50% of isoproterenol maximum | Rapid onset |
| 8-Br cAMP | Faster | ~50% of isoproterenol maximum | Rapid onset |
| 8-SCH₂C₆H₅ cAMP | Faster | ~50% of isoproterenol maximum | Rapid onset |
| Other 8-R cAMPs | Slower | ~50% of isoproterenol maximum | Variable responses |
The maximum positive chronotropic effects produced by these compounds reached approximately 50% of the maximal response evoked by isoproterenol, and the concentration-response curves were approximately parallel to each other .
Pharmacological Modulation
Interaction with Phosphodiesterase Inhibitors
The effectiveness of 8-substituted cyclic AMP derivatives can be significantly modulated by phosphodiesterase inhibitors, suggesting complex interactions with cellular phosphodiesterase enzymes despite their inherent resistance to degradation.
Treatment with theophylline produced a leftward shift of the concentration-effect curves for the positive inotropic effects of several derivatives (including 8-Br cAMP), while the positive chronotropic effects were scarcely affected. This potentiation of inotropic effects was more pronounced in atrial preparations than in ventricular preparations .
Similar effects were observed with the more selective phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (IBMX), which potentiated the positive inotropic effects of 8-OCH₃ and 8-Br cyclic AMPs in both atrial and ventricular preparations .
Research Applications and Implications
Experimental Tools for Cellular Signaling
The unique properties of 8-Benzylthio-N-butyl cyclic AMP and related compounds make them valuable experimental tools for investigating cAMP-dependent cellular processes. Their membrane permeability and resistance to phosphodiesterase degradation allow them to effectively activate intracellular cAMP-dependent pathways when applied externally to cells or tissues .
In neurophysiological research, these compounds have been used to study the role of cAMP in:
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